Oligopeptide-41
Description
Historical Trajectory and Evolution of Oligopeptide Research
The journey into the world of peptides began with the initial elucidation of the peptide bond, the fundamental linkage between amino acids. Early research focused on the structure and synthesis of these molecules. Over time, the scientific community's understanding evolved from viewing peptides merely as fragments of larger proteins to recognizing them as critical signaling molecules and functional agents in their own right. mdpi.com
A significant conceptual leap was the "coevolution theory," which posited that early in the history of life, simple oligopeptides coevolved with metabolic pathways, enabling the synthesis of more complex amino acids and expanding biological capabilities. mdpi.com This historical perspective underscores the long-recognized importance of oligopeptides in the fundamental processes of life. Modern research has built upon this foundation, utilizing advanced synthesis techniques to create novel oligopeptides with specific functions. taylorandfrancis.com This has led to the discovery and design of peptides that can mimic or modulate natural physiological processes, opening new avenues in various scientific fields. mdpi.com
The Emergence and Significance of Oligopeptide-41 in Contemporary Peptide Biology
This compound is a synthetic, bioactive peptide that has emerged as a compound of interest, particularly in the field of cosmetic science. medchemexpress.commedchemexpress.com It is also known by the trade name CG-Keramin1. inci.guide This peptide was specifically designed to influence the activity of hair follicles. mobelbiochem.com
The primary significance of this compound lies in its recognized role in promoting hair growth. medchemexpress.commobelbiochem.com Research indicates that its mechanism of action involves several key pathways. A major function is the inhibition of Dickkopf 1 (DKK-1), a protein that acts as an inhibitor of the WNT signaling pathway and is linked to pattern baldness. inci.guidercihairscience.com By suppressing DKK-1, this compound helps to prevent hair loss and preserve hair follicles. inci.guidercihairscience.com
Furthermore, this compound has been shown to stimulate the protein synthesis and cell metabolism of hair follicles, which can increase the size and strength of the hair shaft. mobelbiochem.com It also boosts the proliferation and migration of hair follicle cells while reducing apoptosis (programmed cell death) induced by factors like UV radiation, thereby strengthening the hair and follicles. inci.guide
Table 1: Key Characteristics of this compound
| Property | Description | Source(s) |
|---|---|---|
| INCI Name | This compound | inci.guide |
| Trade Name | CG-Keramin1 | inci.guide |
| Type | Synthetic Peptide | inci.guide |
| Amino Acid Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe | inci.guidemotifbiotech.com |
| Molecular Formula | C63H90N18O19S | motifbiotech.com |
| Molecular Weight | 1435.56 g/mol | motifbiotech.com |
| Primary Function | Promotes hair growth, prevents hair loss | medchemexpress.commobelbiochem.comrcihairscience.com |
| Mechanism of Action | Suppresses Dickkopf 1 (DKK-1), stimulates hair follicle cell proliferation and metabolism | inci.guidercihairscience.com |
Fundamental Academic Classifications and Nomenclature of Oligopeptides
Peptides are systematically classified based on the number of amino acid residues they contain. americanpeptidesociety.orgunacademy.com This classification is a fundamental aspect of peptide science, providing a framework for understanding their structure and function. americanpeptidesociety.org
Dipeptides: Consist of two amino acid residues. taylorandfrancis.com
Tripeptides: Consist of three amino acid residues. taylorandfrancis.com
Oligopeptides: Are short chains of amino acids, typically defined as containing between two and twenty residues. wikipedia.orgchinesechemsoc.orgunacademy.com This category includes dipeptides and tripeptides. unacademy.com
Polypeptides: Are longer, unbranched chains of amino acids, generally containing up to 50 residues. americanpeptidesociety.orgtaylorandfrancis.com
Proteins: Are large, complex molecules composed of one or more polypeptide chains, typically with more than 50 amino acids. wikipedia.orgamericanpeptidesociety.org
The nomenclature of peptides follows a standard convention. Naming begins from the N-terminal (the end with a free amine group) and proceeds to the C-terminal (the end with a free carboxyl group). The names of the amino acid residues are modified with a '-yl' suffix, except for the final C-terminal residue. unacademy.com
Based on its structure, this compound is classified as a synthetic oligopeptide. inci.guide Specifically, as it is composed of thirteen amino acids, it can be referred to as a tridecapeptide.
Table 2: General Classification of Peptides
| Classification | Number of Amino Acid Residues | Examples | Source(s) |
|---|---|---|---|
| Dipeptide | 2 | Glutathione (a tripeptide, but illustrates the small scale) | americanpeptidesociety.orgtaylorandfrancis.com |
| Tripeptide | 3 | Glutathione (γ-L-Glutamyl-L-cysteinylglycine) | frontiersin.org |
| Oligopeptide | 2-20 | This compound , Bradykinin, Oxytocin | wikipedia.orgamericanpeptidesociety.orginci.guide |
| Polypeptide | 10-50 | Defensins | americanpeptidesociety.org |
Referenced Compounds
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Classification/Note |
|---|---|
| Alanine (B10760859) | Amino Acid |
| Arginine | Amino Acid |
| Aspartic acid | Amino Acid |
| Bradykinin | Oligopeptide |
| Cysteine | Amino Acid |
| Dickkopf 1 (DKK-1) | Protein |
| Glutamic acid | Amino Acid |
| Glutathione | Tripeptide |
| Glycine | Amino Acid |
| Histidine | Amino Acid |
| Isoleucine | Amino Acid |
| Leucine | Amino Acid |
| Lysine | Amino Acid |
| Methionine | Amino Acid |
| This compound | Oligopeptide (Tridecapeptide) |
| Oxytocin | Nonapeptide Hormone |
| Phenylalanine | Amino Acid |
| Proline | Amino Acid |
| Serine | Amino Acid |
| Threonine | Amino Acid |
| Tryptophan | Amino Acid |
| Tyrosine | Amino Acid |
Properties
Molecular Formula |
C63H90N18O19 |
|---|---|
Molecular Weight |
1435.72 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Molecular and Structural Characterization of Oligopeptide 41
Advanced Spectroscopic and Structural Elucidation Methodologies
To comprehend the three-dimensional structure and behavior of Oligopeptide-41, a variety of sophisticated spectroscopic techniques are utilized. These methods provide insights into the peptide's conformation in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which can mimic their physiological environment. nih.govpnas.orgnih.gov For a peptide like this compound, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to deduce the spatial proximity of different atoms within the molecule. nih.gov This information helps in constructing a model of its preferred conformations in solution, which is crucial for understanding its biological activity. pnas.orgnih.gov Studies on other oligopeptides have shown that NMR can reveal details about hydrogen bonding and the presence of specific structural motifs like β-turns. nih.govfrontiersin.orgkit.edu
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used method to analyze the secondary structure of peptides, such as α-helices, β-sheets, and random coils. nih.govunits.itcreative-proteomics.com This technique measures the differential absorption of left and right circularly polarized light by the peptide backbone. nih.govunits.it The resulting spectrum is characteristic of the peptide's secondary structure composition. creative-proteomics.commtoz-biolabs.com For this compound, CD spectroscopy can provide a rapid assessment of its folding characteristics under various conditions, such as in the presence of lipid membranes, which can be critical for its function. nih.gov
| Secondary Structure | Characteristic CD Wavelengths |
| α-Helix | Negative bands around 222 nm and 208 nm, positive band around 193 nm. mtoz-biolabs.com |
| β-Sheet | Negative band around 218 nm, positive band around 195 nm. mtoz-biolabs.com |
| Random Coil | Strong negative band around 198 nm. |
Fourier Transform Infrared (FTIR) Spectroscopy in Oligopeptide Studies
Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool for probing the secondary structure of peptides. nih.govnih.govthermofisher.com It measures the vibrations of chemical bonds within the peptide. The amide I region of the FTIR spectrum (1600-1700 cm⁻¹) is particularly sensitive to the peptide's backbone conformation and can be used to quantify the percentages of α-helices, β-sheets, turns, and random coils. rsc.orgshimadzu.com This technique is versatile and can be used to study this compound in various states, including in solution or when interacting with other molecules. nih.govnih.gov
| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |
| α-Helix | ~1650–1658 |
| β-Sheet | ~1620–1640 and ~1680-1690 |
| β-Turn | ~1660–1670 |
| Random Coil | ~1640–1650 |
Computational Modeling of this compound Conformation and Dynamics
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape and dynamic behavior of peptides like this compound. warwick.ac.ukfrontiersin.org These methods use the amino acid sequence and the principles of physics to simulate the peptide's folding and movement over time. rsc.org Such simulations can predict stable conformations, identify potential binding sites, and provide insights into the peptide's interaction with other molecules. researchgate.netbeilstein-journals.org For this compound, computational approaches can complement experimental data from spectroscopic methods to build a comprehensive model of its structure-function relationship. rsc.org
Molecular Dynamics (MD) Simulations for Oligopeptide Behavior
Molecular dynamics simulations are computational methods used to analyze the physical movements of atoms and molecules. For oligopeptides, MD simulations can provide insights into their conformational dynamics, stability, and interaction with other molecules, such as water or biological receptors. acs.orgnih.gov
Despite the utility of this technique, a review of available scientific literature and databases reveals no specific molecular dynamics simulation studies have been published for this compound. Therefore, its dynamic behavior, folding patterns, and conformational flexibility remain uncharacterized by this method in the public record.
Quantum Chemistry Calculations for Interaction Energetics
Quantum chemistry calculations are employed to understand the electronic structure and energetics of molecules, providing precise information about interaction energies, such as hydrogen bonding and van der Waals forces. integratedskincare.netkosmetologiaestetyczna.com These calculations are fundamental for predicting how a peptide will interact with its biological target.
There are no publicly available quantum chemistry studies focused on this compound. Consequently, the specific energetic details of its interactions, which would underpin its purported biological activity of inhibiting Dickkopf 1 (DKK-1), have not been scientifically elucidated in the literature. inci.guidercihairscience.com
In Silico Approaches to Oligopeptide Structure Prediction and Optimization
In silico methods, using computational tools like PEP-FOLD, are vital for predicting the three-dimensional structures of peptides from their amino acid sequences. haut.deuniprot.orgplos.org Such predictions are often the first step in understanding a peptide's function and in optimizing its structure for enhanced activity. The PubChem database notes for this compound that 3D conformer generation is disallowed because the molecule is too large and flexible, highlighting the challenges in predicting its structure computationally. nih.gov
A comprehensive search for dedicated in silico structure prediction and optimization studies for this compound yielded no specific results. While general tools for such predictions exist, no published research applies them to characterize the 3D structure or to optimize the sequence of this compound.
Investigation of this compound Self-Assembly and Supramolecular Architectures
The self-assembly of oligopeptides into higher-order structures like fibrils, micelles, and hydrogels is a significant area of materials science and biomedical research. chinesechemsoc.org This behavior is dictated by factors including the peptide's sequence, length, and the nature of its terminal groups. csic.esspadream.ru
Mechanisms of Oligopeptide Self-Assembly (e.g., Fibril, Micelle, Hydrogel Formation)
Oligopeptides can self-assemble through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking to form various nanostructures. creative-peptides.comnih.gov For example, peptides with alternating hydrophobic and hydrophilic residues can form β-sheet structures that assemble into fibrils, while amphiphilic peptides can form micelles or vesicles in aqueous environments. ulprospector.comnih.gov
There is no available research that investigates the self-assembly mechanisms of this compound. It is unknown whether this specific peptide forms fibrils, micelles, hydrogels, or other supramolecular architectures under any tested conditions.
Influence of Oligopeptide Chain Length and End Groups on Assembly Dynamics
The length of an oligopeptide chain and the chemical nature of its N- and C-terminal groups are critical determinants of its self-assembly behavior. thegoodscentscompany.comeuropa.eu Studies on other peptides have shown that even minor modifications, such as capping the termini, can drastically alter the resulting morphology from nanofibers to hydrogels. made-in-china.comcore.ac.uk The chain length can affect the stability and mechanical properties of the assembled structures, with optimal lengths often observed for specific applications. cir-safety.org
As no self-assembly studies have been published for this compound, the influence of its specific chain length (13 amino acids) and its free N- and C-termini on any potential assembly dynamics remains uninvestigated.
Stimuli-Responsiveness in Self-Assembling Oligopeptide Systems
Many self-assembling peptide systems are designed to be responsive to external stimuli such as changes in pH, temperature, or ionic strength. ulprospector.cominci.guide This "smart" behavior allows for the controlled assembly or disassembly of nanostructures, which is a desirable feature for applications like drug delivery. The response is typically engineered by including specific amino acid residues that are sensitive to these environmental changes. teleta.co.uk
No studies concerning the stimuli-responsive behavior of this compound have been found in the public domain. Therefore, it is not known if this peptide exhibits any structural or aggregative changes in response to external stimuli.
Synthetic Methodologies and Production Strategies for Oligopeptide 41
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides like Oligopeptide-41, offering an efficient and automated method for assembling amino acids on a solid support. jpt.commdpi.com The process involves sequentially adding amino acids to a growing peptide chain anchored to a resin. jpt.comrsc.org Optimization of SPPS protocols is crucial for maximizing yield and purity. creative-peptides.com
Key optimization strategies include:
Resin and Linker Selection: The choice of resin, such as Wang resin, and appropriate linkers is fundamental to improving the purity and yield of the final peptide. creative-peptides.com
Coupling Reagents: Utilizing efficient coupling reagents is critical for forming peptide bonds. A combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to be effective, even allowing for the use of side-chain free arginine and histidine in greener solvents. unibo.it
Solvent Choice: While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, greener alternatives are being explored to enhance sustainability. rsc.orgcreative-peptides.com Mixtures like N-butyl pyrrolidinone (NBP) with ethyl acetate (B1210297) (AcOEt) or dimethyl carbonate (DMC) have shown promise, offering similar performance to DMF in terms of solubility and reaction rates. unibo.it
Reaction Conditions: Fine-tuning reaction parameters such as temperature and pH is essential to balance reaction speed with product purity and minimize side reactions. creative-peptides.com For instance, microwave-assisted SPPS at elevated temperatures can offer an alternative with low enantiomerization. mdpi.com
Table 1: Key Optimization Parameters in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Description | Examples of Optimization Strategies |
|---|---|---|
| Solid Support | The insoluble matrix to which the peptide chain is anchored. | Selection of appropriate resins (e.g., Wang resin) based on peptide sequence and desired C-terminus. creative-peptides.com |
| Coupling Reagents | Chemicals that facilitate the formation of the peptide bond. | Use of efficient and greener coupling agents like Oxyma Pure/TBEC. unibo.it |
| Solvents | The medium in which the synthesis reactions occur. | Replacement of traditional solvents like DMF with greener alternatives such as NBP/AcOEt or NBP/DMC mixtures. unibo.it |
| Protecting Groups | Temporary chemical modifications to prevent side reactions. | Minimal protection strategies to improve atom economy and reduce impurities. unibo.it |
| Reaction Conditions | Parameters such as temperature and time that influence the reaction. | Microwave-assisted synthesis to accelerate coupling steps. mdpi.com |
Enzymatic and Biocatalytic Approaches to Oligopeptide Synthesis
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing oligopeptides. mdpi.comcreative-peptides.com These approaches utilize enzymes to catalyze the formation of peptide bonds under mild conditions. mdpi.com
Utilization of Peptide Bond-Hydrolyzing Enzymes for Reverse Reactions
Proteases, enzymes that naturally break down proteins by hydrolyzing peptide bonds, can be manipulated to synthesize peptides under specific conditions. sketchy.comlongdom.orgqyaobio.com This process, known as reverse proteolysis or equilibrium-controlled synthesis, shifts the reaction equilibrium towards peptide formation. qyaobio.com The primary drawback of this method is often a low yield and slow reaction rate. qyaobio.com In kinetically controlled synthesis, an activated acyl donor is used, and the reaction must be carefully timed to prevent subsequent hydrolysis of the newly formed peptide bond. qyaobio.com
Role of α-Amino Acid Ester Acyltransferases in Oligopeptide Formation
α-Amino acid ester acyltransferases (AETs) are enzymes that can catalyze the formation of oligopeptides from unprotected amino acids with high yields. creative-peptides.comnih.gov These enzymes exhibit both dipeptidyl peptidase and transferase activities. mdpi.comnih.gov For example, an AET from Empedobacter brevis has been used to produce L-alanyl-L-glutamine. nih.gov While AETs show broad substrate specificity, which can lead to the formation of various oligopeptides, detailed 3D structures and reaction mechanisms are still under investigation. mdpi.com
Non-Ribosomal Peptide Synthetases (NRPS) and Their Genetic Basis in Oligopeptide Production
Non-Ribosomal Peptide Synthetases (NRPSs) are large, multi-enzyme complexes found in bacteria and fungi that synthesize a wide array of peptides without the use of ribosomes. mdpi.comcreative-peptides.commst.edu These modular enzymes are organized into domains, each responsible for adding a specific amino acid to the growing peptide chain. mdpi.com The key domains include the adenylation (A) domain for amino acid activation, the thiolation (T) or peptidyl carrier protein (PCP) domain for covalent attachment and transport, the condensation (C) domain for peptide bond formation, and the thioesterase (Te) domain for releasing the final peptide. mdpi.com The genetic basis of NRPSs allows for the potential to engineer these systems to produce specific oligopeptides. oup.comresearchgate.netnih.gov For instance, promoter exchange of an NRPS gene in Aspergillus oryzae has been successfully implemented for oligopeptide production. researchgate.netnih.gov
Table 2: Comparison of Enzymatic Synthesis Approaches
| Approach | Enzyme Type | Mechanism | Key Features |
|---|---|---|---|
| Reverse Hydrolysis | Proteases (e.g., Proteinase K, Chymotrypsin) | Reversal of the natural hydrolytic function of the enzyme. sketchy.comqyaobio.com | Can be equilibrium-controlled or kinetically-controlled; often requires optimization to favor synthesis over hydrolysis. qyaobio.com |
| Acyltransfer | α-Amino Acid Ester Acyltransferases (AETs) | Transfers an aminoacyl group from an ester to a nucleophilic amino acid or peptide. mdpi.comnih.gov | High yield with unprotected amino acids; can have broad substrate specificity leading to various oligopeptides. mdpi.comnih.gov |
| Thiotemplate Mechanism | Non-Ribosomal Peptide Synthetases (NRPSs) | A modular enzymatic assembly line for peptide synthesis. mdpi.com | Highly specific and efficient for producing complex peptides; potential for genetic engineering to create novel peptides. oup.comresearchgate.net |
Green Chemistry Principles in Oligopeptide Production
The pharmaceutical and cosmetic industries are increasingly focused on sustainable manufacturing, and peptide synthesis is a key area for improvement. unibo.itrsc.org Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org
Key green chemistry strategies in oligopeptide production include:
Waste Prevention: Minimizing waste is a primary goal. This can be achieved by improving reaction efficiency and reducing the number of synthesis steps. unibo.it
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Using minimal protection strategies in SPPS is a direct application of this principle. unibo.it
Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF with greener alternatives such as N-butyl pyrrolidinone (NBP) or solvent mixtures with better environmental profiles is a significant focus. rsc.orgunibo.it
Reduction of Derivatives: Avoiding unnecessary derivatization, such as the use of temporary protecting groups, can simplify synthesis and reduce waste. unibo.it
Catalysis: The use of enzymatic and biocatalytic methods is inherently greener than many traditional chemical methods as they operate under mild conditions and are highly specific. rsc.orgmdpi.com
Analytical Validation of Synthesized this compound (e.g., Purity, Sequence Integrity)
Ensuring the quality of a synthetic peptide like this compound is paramount. mtoz-biolabs.combiopharminternational.com Analytical validation confirms the peptide's identity, purity, and the integrity of its amino acid sequence. mtoz-biolabs.comnih.gov
Common analytical techniques include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of synthetic peptides. almacgroup.comalmacgroup.com It separates the target peptide from impurities that may arise during synthesis, such as truncated or deletion sequences. almacgroup.com The development of a stability-indicating HPLC method is crucial for assessing the peptide's stability over time. nih.gov
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, providing strong evidence for its identity. mtoz-biolabs.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing impurities. mtoz-biolabs.comalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the peptide and to study its three-dimensional conformation in solution. mtoz-biolabs.comacs.org
Amino Acid Analysis: This technique verifies the amino acid composition of the peptide, ensuring that the correct ratios of amino acids are present.
The validation process, guided by standards such as those from the International Conference on Harmonisation (ICH), ensures the analytical methods are accurate, specific, precise, and robust for their intended purpose. nih.gov
Table 3: Analytical Techniques for this compound Validation
| Technique | Purpose | Information Provided |
|---|---|---|
| RP-HPLC | Purity Assessment | Quantifies the percentage of the desired peptide relative to impurities. almacgroup.com |
| Mass Spectrometry (MS) | Identity Confirmation | Determines the molecular weight of the peptide, confirming the correct sequence was synthesized. mtoz-biolabs.com |
| LC-MS | Impurity Profiling | Separates and identifies process-related impurities and degradation products. mtoz-biolabs.com |
| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and provides information about the 3D conformation. mtoz-biolabs.comacs.org |
| Amino Acid Analysis | Composition Verification | Confirms the correct ratio and identity of the constituent amino acids. |
Elucidation of Biological Activities and Molecular Mechanisms of Oligopeptide 41
Modulation of Cellular Signaling Pathways
Oligopeptide-41 exerts its biological effects by interfacing with and modulating several critical intracellular signaling cascades. Its mechanisms of action primarily revolve around the inhibition of specific signaling antagonists and the subsequent enhancement of downstream pathways.
Research has identified this compound as a suppressor of Dickkopf 1 (DKK-1). wjgnet.com DKK-1 is a well-characterized antagonist of the Wnt signaling pathway. nih.govrndsystems.com By binding to the low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6), DKK-1 prevents the formation of the Wnt-Frizzled-LRP5/6 receptor complex, which is necessary for signal transduction. nih.govrndsystems.com The inhibition of DKK-1 by this compound effectively removes this blockade. wjgnet.comresearchgate.net This inhibitory action is crucial in contexts where DKK-1 is pathologically overexpressed, such as in certain types of hair loss and bone diseases. wjgnet.comnih.govresearchgate.net For instance, DKK-1 is considered a pathogenic mediator in pattern baldness. researchgate.net In the context of bone metabolism, DKK-1's inhibition of the Wnt pathway negatively affects osteoblast differentiation and bone formation. nih.gov A cyclized oligopeptide, developed based on the DKK-1-LRP5/6 interaction, has been shown to inhibit DKK-1's effect on osteoblast differentiation. nih.gov
As a direct consequence of its inhibitory effect on DKK-1, this compound enhances the activity of the Wnt signaling pathway. wjgnet.comnih.gov The Wnt pathway is fundamental in regulating cell fate, proliferation, and differentiation during embryonic development and tissue homeostasis. rndsystems.comnih.gov By suppressing DKK-1, this compound allows for the stabilization and nuclear translocation of β-catenin, a key effector of the canonical Wnt pathway. rndsystems.comnih.gov This leads to the activation of Wnt target genes. This mechanism has been shown to be therapeutically relevant; for example, removing the DKK-1-mediated inhibition of the Wnt signaling pathway can reduce tumor burden in multiple myeloma models and promote the formation of new hair follicles. nih.govresearchgate.net
Table 1: Summary of this compound's Interaction with the DKK-1/WNT Pathway
| Molecule | Interaction with this compound | Signaling Pathway | Downstream Effect | Reference |
|---|---|---|---|---|
| Dickkopf 1 (DKK-1) | Inhibited/Suppressed | WNT Signaling | Removes antagonism of the WNT pathway. | wjgnet.comnih.govresearchgate.net |
| WNT Signaling Pathway | Enhanced | WNT/β-catenin | Promotes β-catenin stabilization and downstream gene activation. | nih.govrndsystems.comnih.gov |
| LRP5/6 | Indirectly affected | WNT Signaling | Binding by DKK-1 is blocked, freeing LRP5/6 to form a complex with Wnt ligands. | nih.govresearchgate.net |
This compound Interactions with Epidermal Growth Factor Receptor (EGFR) Signaling
The direct interaction between this compound and the Epidermal Growth Factor Receptor (EGFR) signaling pathway is not extensively detailed in the current scientific literature. However, the broader class of oligopeptides has been investigated for EGFR-targeting capabilities. For example, specific oligopeptide sequences like GE-11 and the "Ec" peptide have been designed as ligands that bind to EGFR, which is often overexpressed on tumor cells. nih.govnih.gov These engineered peptides are used to deliver therapeutics specifically to cancer cells. nih.gov Another study developed a peptide mimicking the juxtamembrane (JXM) domain of EGFR to interfere with its signaling. nih.gov While these findings establish that peptides can be potent modulators of EGFR, specific studies demonstrating a direct interaction or modulation of the EGFR pathway by this compound are not available. Indirect associations are suggested by commercial documentation that lists EGFR-related antibodies and proteins alongside this compound. cir-safety.org
While direct studies on this compound are limited, the broader family of oligopeptides is known to interact with various receptor-mediated pathways, including those involving G-protein-coupled receptors (GPCRs). GPCRs are a vast family of cell surface receptors that detect a wide range of extracellular molecules, from small molecules to large peptides, and activate intracellular signaling.
One specific GPCR, the Calcium-Sensing Receptor (CaSR), can be allosterically activated by oligopeptides. wjgnet.com The CaSR plays a role in sensing the extracellular environment and can be modulated by nutrients like amino acids and peptides. wjgnet.com In-vitro studies have demonstrated that CaSR activation by agonists can influence intracellular Ca²⁺ levels and inhibit fluid secretion in colonic crypts, a process dependent on phospholipase C and phosphodiesterase. wjgnet.com Furthermore, research has shown that oligopeptides can stimulate the secretion of glucagon-like peptide-1 (GLP-1) in mice through a mechanism involving the CaSR. rndsystems.com However, the specific interaction of this compound with CaSR or other GPCRs has not been explicitly documented in reviewed studies.
There is no direct scientific evidence linking this compound to the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/Mitogen-activated protein kinase (MAPK) signaling pathway. However, studies on other oligopeptides, specifically wheat oligopeptides (WP), have shown significant interactions with this pathway. nih.gov The TLR4/Myd88/MAPK cascade is a critical component of the innate immune response, often involved in inflammation. nih.gov Research in aged mice demonstrated that wheat oligopeptides could alleviate intestinal inflammation by down-regulating the protein expression of TLR4, Myd88, and MAPK. nih.gov This inhibition led to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov These findings highlight the potential for oligopeptides to modulate inflammatory signaling, although specific research on this compound in this context is lacking.
Table 2: Summary of Signaling Interactions for Related Oligopeptides (for Context)
| Oligopeptide Type | Target Pathway/Receptor | Observed Effect | Model System | Reference |
|---|---|---|---|---|
| Wheat Oligopeptides (WP) | TLR4/Myd88/MAPK | Down-regulation of TLR4, Myd88, MAPK; reduced inflammatory cytokines. | Aged Mice | nih.gov |
| General Oligopeptides | Calcium-Sensing Receptor (CaSR) | Allosteric activation; stimulation of GLP-1 secretion. | In Vitro (colonic crypts), Mice | wjgnet.comrndsystems.com |
| GE-11 Oligopeptide | Epidermal Growth Factor Receptor (EGFR) | Specific binding and targeting for drug delivery. | In Vitro (cancer cell lines) | nih.gov |
Cellular Responses and Physiological Processes in In Vitro Models
The modulation of the signaling pathways described above by this compound and related compounds translates into specific cellular responses observed in in-vitro settings.
The most clearly defined cellular effects of this compound are linked to its inhibition of DKK-1 and enhancement of Wnt signaling. In in vitro models using human hair follicle cells, this compound has been shown to increase cell proliferation and migration. wjgnet.com It also demonstrated a protective effect by reducing apoptosis in follicular cells induced by UV radiation. wjgnet.com These cellular responses are consistent with its proposed mechanism of strengthening hair follicles. wjgnet.com
In other contexts, oligopeptides that inhibit DKK-1 have been shown to influence osteoblast differentiation in vitro. nih.gov By removing the inhibitory signal of DKK-1, these peptides promote the differentiation of bone-forming cells. nih.gov
Studies on other palmitoyl (B13399708) oligopeptides in in vitro models of human fibroblasts have shown stimulation of collagen and fibronectin synthesis. For instance, palmitoyl tripeptide-1 was found to significantly stimulate collagen synthesis. While these are not this compound, they illustrate the potential for related peptide structures to influence the synthesis of extracellular matrix proteins, a critical cellular process in skin health and repair.
Table 3: Summary of In Vitro Cellular Responses
| Peptide | Cell Type / Model | Cellular Response | Underlying Pathway | Reference |
|---|---|---|---|---|
| This compound | Human Hair Follicle Cells | Increased proliferation and migration; reduced UV-induced apoptosis. | DKK-1 Inhibition / WNT Enhancement | wjgnet.com |
| DKK-1 Inhibiting Oligopeptide | Osteoblasts | Promoted differentiation. | DKK-1 Inhibition / WNT Enhancement | nih.gov |
| Palmitoyl Tripeptide-1 | Human Fibroblasts | Stimulation of collagen synthesis. | Not specified |
Induction of Cell Proliferation and Migration
This compound has been identified as a synthetic peptide that plays a role in stimulating the proliferation and migration of hair follicle cells. inci.guidelongdom.org This activity is crucial for hair growth and regeneration processes. Research indicates that this compound contributes to strengthening hair by boosting the multiplication and movement of these specialized cells. inci.guidelongdom.org This stimulation of cellular activity is a key factor in its recognized function as a hair growth stimulator. inci.guideinstitutomedicolaser.com
The mechanism behind this induction of proliferation and migration is linked to its interaction with cellular signaling pathways. By promoting these cellular processes, this compound supports the natural cycle of hair regeneration. longdom.org This effect is part of a broader set of biological activities that also includes strengthening hair follicles. inci.guide
| Cell Type | Observed Effect | Reference |
| Hair Follicle Cells | Stimulation of proliferation and migration | inci.guidelongdom.org |
| Fibroblasts | Stimulation of multiplication and migration (as a general function of growth factors) | institutomedicolaser.com |
Anti-Apoptotic Mechanisms and Cellular Protection
This compound demonstrates protective effects on cells, particularly by reducing apoptosis, or programmed cell death, induced by external stressors such as UV radiation. inci.guide This anti-apoptotic function is a significant aspect of its role in preserving hair follicles and preventing hair loss. inci.guide
The protective mechanism involves the inhibition of signaling pathways that lead to apoptosis. For instance, some peptides can upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax and cleaved caspase-3. researchgate.net While the specific pathway for this compound is not fully detailed in the provided results, the general mechanism for similar bioactive peptides involves interfering with the apoptotic cascade, thereby enhancing cell survival. researchgate.netnih.gov This can include preventing the release of cytochrome C from mitochondria, a critical step in the intrinsic apoptotic pathway. researchgate.net
| Stressor | Protective Effect of this compound | Key Mediators (General Peptide Mechanisms) | Reference |
| UV Radiation | Reduces follicular cell apoptosis | Upregulation of Bcl-2, downregulation of Bax and cleaved caspase-3 | inci.guideresearchgate.net |
| Oxidative Stress (H2O2) | Restores cell survival | Inhibition of cytochrome C release, restoration of mitochondrial membrane potential | researchgate.net |
Regulation of Cell-Matrix Interactions and Tissue Morphogenesis
Cell-matrix interactions are fundamental to tissue development and organization, a process known as morphogenesis. numberanalytics.comnih.gov Oligopeptides, in general, can influence these interactions, which are critical for cell adhesion, migration, and differentiation. chinesechemsoc.org The extracellular matrix (ECM) provides the structural and biochemical support for cells, and the interplay between cells and the ECM dictates tissue architecture. dtic.milnih.gov
While direct studies on this compound's specific role in cell-matrix interactions and tissue morphogenesis are not detailed in the search results, the broader context of peptide science suggests its involvement. Peptides can be engineered to mimic parts of the ECM, thereby influencing cell behavior. chinesechemsoc.org For example, the incorporation of specific bioadhesive motifs into synthetic hydrogels can support epithelial morphogenesis. berkeley.edu The mechanical properties of the ECM, which can be influenced by such peptides, are known to regulate cell fate and tissue development. nih.gov
The regulation of these interactions is crucial for processes like the development of pancreatic islets from progenitor cells, where cell budding, migration, and clustering are dependent on signals from the surrounding matrix. nih.gov
| Process | Role of Cell-Matrix Interactions | General Peptide Involvement | Reference |
| Tissue Morphogenesis | Provides three-dimensional information for tissue organization | Can be engineered to mimic ECM and influence cell behavior | numberanalytics.comnih.govchinesechemsoc.org |
| Cell Adhesion and Migration | Mediates cellular interactions with the extracellular matrix | Can be functionalized into hydrogels to support these processes | chinesechemsoc.orgberkeley.edu |
| Epithelial Morphogenesis | Directs the organization of tissues and organs | Incorporation of bioadhesive motifs supports morphogenesis | berkeley.edu |
Interaction with Specific Biological Targets (Non-Receptor)
Binding Affinity and Specificity Studies
The interaction of oligopeptides with biological molecules is a key determinant of their activity. Binding affinity, often quantified by the dissociation constant (Kd), measures the strength of this interaction. thno.org Studies on various oligopeptides have demonstrated a wide range of binding affinities for their targets, which can include proteins and other cellular components. nih.govmdpi.com
For instance, some oligopeptides have been shown to bind to proteins like albumin in blood plasma with high affinity, suggesting a mechanism for their transport and distribution in the body. nih.gov The specificity of these interactions is also crucial, as it ensures that the peptide acts on its intended target with minimal off-target effects. thno.org Computational methods and experimental techniques like fluorescence spectroscopy are often employed to study these binding events. nih.govresearchgate.net
While specific binding affinity and specificity data for this compound were not found in the search results, the general principles of peptide-protein interactions provide a framework for understanding its potential mechanisms. The amino acid sequence and structure of an oligopeptide are critical factors that determine its binding characteristics. acs.org
| Peptide Type | Target | Binding Affinity (Kd) | Significance | Reference |
| Ovarian cancer-specific oligopeptide | Ovarian cancer cells | 40.8 ± 6.6 nM | High affinity and specificity for diagnostic applications | thno.org |
| Positively charged oligopeptides | Bovine Serum Albumin (BSA) | 10.1 × 104 dm3mol−1 (Kb) | Indicates potential for transport by plasma proteins | nih.gov |
| Antisense peptides | Ammodytoxin A | 1-10 μM | Demonstrates strong binding for potential therapeutic use | mdpi.com |
Enzymatic Activity Modulation (e.g., Protease Inhibition, α-Glucosidase Inhibition)
Oligopeptides can act as modulators of enzyme activity, either inhibiting or, in some cases, activating them. wikipedia.orgnih.gov This modulation is a key mechanism through which they exert their biological effects.
Protease Inhibition: Some oligopeptides are designed to be potent and selective inhibitors of proteases, which are enzymes that break down proteins. uq.edu.au This is particularly relevant in the context of diseases where protease activity is dysregulated. For example, inhibitors have been developed for viral proteases, which are essential for viral replication. uq.edu.au The design of these inhibitors often involves creating peptide sequences that mimic the natural substrate of the protease but are modified to block its active site. nih.gov
α-Glucosidase Inhibition: Another important area of enzymatic modulation by oligopeptides is the inhibition of α-glucosidase. mdpi.comresearchgate.net This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition can help to control postprandial blood glucose levels. mdpi.comnih.gov Bioactive peptides from various natural sources have been shown to possess α-glucosidase inhibitory activity. mdpi.comresearchgate.net The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the peptide's interaction with the enzyme. nih.gov
While there is no specific information on this compound's role as a protease or α-glucosidase inhibitor in the provided results, the general ability of oligopeptides to modulate enzyme activity is a well-established principle. wikipedia.orgmdpi.com
| Enzyme | Modulating Oligopeptide(s) | Effect | Mechanism | Reference |
| DENV NS2B/NS3pro | Phloeodictine X | Potent inhibition (IC50 = 43 nM) | Competitive binding to the substrate-binding groove | uq.edu.au |
| α-Glucosidase | GLLGY | Non-competitive inhibition | Forms hydrogen bonds with key amino acid residues | nih.gov |
| α-Glucosidase | HNKPEVEVR, ARDASVLK, SGTLLHK | Strong inhibition (IC50 of 56, 195, and 289 µmol/L, respectively) | Docking into the substrate-binding pocket and/or inhibitor binding sites | researchgate.net |
Comparative Molecular Mechanisms of this compound with Related Peptides
This compound is part of a broader class of bioactive peptides that share some common molecular mechanisms, particularly in the context of hair growth stimulation. longdom.org For instance, Decapeptide-4 and Acetyl Decapeptide-3 are also involved in hair follicle health. longdom.org Decapeptide-4 is known to strengthen hair and stimulate follicles, while Acetyl Decapeptide-3 revitalizes hair follicles by promoting the regeneration of hair cells. longdom.org
Copper Tripeptide-1 is another related peptide that strengthens hair, stimulates follicles, and improves blood circulation in the scalp. longdom.org The common thread among these peptides is their ability to interact with and influence the cellular and molecular processes that govern hair follicle function.
In a different context, the mechanisms of peptide-based enzyme inhibitors can also be compared. For example, various oligopeptides that inhibit α-glucosidase often share structural features, such as the presence of specific amino acid residues like proline and leucine, which are thought to be key for their inhibitory activity. nih.gov The mode of inhibition (e.g., competitive vs. non-competitive) can also be a point of comparison. nih.gov
While a direct comparative study of this compound with these other peptides is not available in the search results, the existing information allows for an inferential comparison based on their described functions and targets.
| Peptide | Primary Function | Molecular Mechanism (if specified) | Reference |
| This compound | Stimulates hair cell proliferation and migration | Suppresses Dickkopf 1 (DKK-1), a WNT signaling pathway inhibitor | inci.guidelongdom.org |
| Decapeptide-4 | Strengthens hair, stimulates follicles | Not specified | longdom.org |
| Acetyl Decapeptide-3 | Revitalizes hair follicles by regenerating hair cells | Not specified | longdom.org |
| Copper Tripeptide-1 | Strengthens hair, stimulates follicles, improves blood circulation | Not specified | longdom.org |
Advanced Research Paradigms and Methodologies in Oligopeptide 41 Studies
Proteomics and Peptidomics in Oligopeptide-41 Research
Proteomics and peptidomics are powerful tools for the comprehensive study of proteins and peptides. These approaches could provide significant insights into the mechanisms of action of this compound. However, specific studies employing these techniques for this peptide are not presently found in the reviewed literature.
High-Throughput Identification and Characterization of this compound and its Metabolites
High-throughput screening platforms are essential for identifying and characterizing peptides and their metabolites. While the technology exists to perform such analyses, there is no specific data available regarding the application of these methods to this compound.
Substrate Specificity Profiling of Oligopeptide-Modulating Enzymes
Understanding the enzymes that interact with and modify this compound is crucial for elucidating its biological function. Methodologies for profiling substrate specificity of enzymes are well-established, but their use in connection with this compound has not been reported.
Characterization of Endogenous Oligopeptide Patterns and their Biological Significance
The study of endogenous peptide patterns can reveal the natural roles of peptides within biological systems. There is currently no information available on the natural occurrence or patterns of this compound or similar endogenous peptides.
Immunopeptidomics Approaches for Epitope Discovery
Immunopeptidomics is a key technique for identifying peptide epitopes that can elicit an immune response. The potential for this compound to act as an epitope has not been explored in the available research.
Systems Biology Approaches to this compound Function
Systems biology offers a holistic view of the complex interactions within a biological system. This approach could map the broader effects of this compound.
Network Analysis of this compound Mediated Signaling Pathways
Network analysis is a computational method used to understand the complex web of signaling pathways. Due to the lack of foundational data on the interactions of this compound, no such network analysis has been performed.
Integration of Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic and systematic understanding of the biological mechanisms of this compound, researchers are increasingly turning to the integration of multi-omics data. nih.gov This approach moves beyond studying isolated molecular components, instead providing a comprehensive view of the flow of biological information from the genome to the phenome. nih.govyoutube.com By combining datasets from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of the cellular response to this compound can be constructed, revealing the intricate interplay between various biological molecules. nih.gov
High-throughput technologies, such as next-generation RNA sequencing and mass spectrometry-based proteomics, are pivotal in generating the vast datasets required for this integrative analysis. mdpi.com For instance, transcriptomic profiling can identify genes whose expression is altered by this compound, while proteomics can reveal subsequent changes in protein levels and post-translational modifications. mdpi.com Metabolomics then provides a functional readout of the upstream genomic and proteomic changes by measuring shifts in cellular metabolites.
The primary challenge and goal of this approach is the computational integration of these diverse data layers to identify causal relationships and generate mechanistic hypotheses. researchgate.net Methods like the Causal Oriented Search of Multi-Omics Space (COSMOS) utilize extensive prior knowledge of signaling, metabolic, and gene regulatory networks to interpret the integrated data. researchgate.net Such an approach could, for example, link an this compound-induced change in a specific kinase's activity (detected via phosphoproteomics) to downstream changes in transcription factor activity (inferred from transcriptomics) and subsequent shifts in metabolic pathways (measured by metabolomics). researchgate.net This allows for the construction of detailed models of the molecular pathways modulated by this compound, bridging the gap from its initial molecular interactions to the ultimate cellular or physiological response. nih.gov
Table 1: Application of Omics Technologies in this compound Research
Omics Field Key Technologies Potential Mechanistic Insights for this compound Transcriptomics RNA-Sequencing (RNA-Seq), Microarrays Identifies genes and non-coding RNAs that are up- or down-regulated in response to this compound, revealing target pathways and gene regulatory networks. Proteomics Mass Spectrometry (MS), 2D-PAGE Quantifies changes in the abundance of proteins and identifies post-translational modifications (e.g., phosphorylation), directly showing the impact on cellular machinery and signaling cascades. Metabolomics Nuclear Magnetic Resonance (NMR), Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) Measures changes in the concentrations of small-molecule metabolites, providing a functional readout of the physiological and metabolic state of cells after treatment with this compound. Multi-Omics Integration Computational Biology, Systems Biology, Bayesian Approaches Combines data from all layers to build comprehensive, causal models of this compound's mechanism of action, identifying key molecular drivers and predicting phenotypic outcomes. [21, 25]
In Vitro and Ex Vivo Biological Models for this compound Research
To bridge the gap between initial molecular discovery and preclinical animal studies, a variety of sophisticated in vitro and ex vivo models are employed. These systems offer controlled environments to dissect the specific biological effects of this compound on human cells and tissues, providing crucial data on its efficacy and mechanism of action before moving into more complex in vivo systems.
Advanced Cell Culture Systems for Mechanistic Delineation
The limitations of traditional two-dimensional (2D) monolayer cell cultures, which fail to replicate the complex cellular microenvironments of living tissue, have led to the adoption of three-dimensional (3D) models. cell.com These advanced systems, such as spheroids and organoids, provide a more physiologically relevant context for studying the effects of this compound. cell.com
Spheroids are 3D cellular aggregates that can mimic the architecture and metabolic gradients of small tumors or tissues, making them valuable for assessing the penetration and efficacy of peptides. cell.com
Organoids are even more complex, self-organizing 3D structures derived from stem cells that recapitulate features of a specific organ. cell.com They allow for the study of this compound's effects on tissue development, cellular differentiation, and organ-specific functions. cell.com
Peptide Hydrogels have emerged as a promising biomaterial for 3D cell culture. manchester.ac.ukmanchester.ac.uk These synthetic, self-assembling peptide hydrogels can be customized to mimic the stiffness and composition of specific tissue extracellular matrices (ECM), providing a well-defined environment to study how cell-matrix interactions influence cellular behavior in response to this compound. manchester.ac.uknews-medical.net
These 3D models are instrumental in delineating cellular homeostasis, differentiation, and tissue-specific functions, offering a more precise prediction of a compound's pharmacokinetics and pharmacodynamics compared to 2D cultures. cell.com
Organotypic and Tissue Explant Models for Complex Biological Interactions
Organotypic and tissue explant models represent a crucial step up in complexity, utilizing intact pieces of tissue cultured ex vivo. These models preserve the native 3D architecture, cellular diversity, and cell-cell/cell-matrix interactions of the original tissue, offering a highly relevant platform for preclinical drug evaluation. nih.govpnas.orgfrontiersin.org
The use of organotypic tissue slice cultures, first developed in the 1950s, allows for the assessment of a compound's effect on a system that retains much of its in vivo biological characteristics. nih.gov For example, patient-derived explants (PDEs) from tumors can be cultured to assess the efficacy of a therapeutic peptide like this compound, providing a personalized snapshot of potential response. frontiersin.org Because one tissue sample can be divided into many slices, these models enable the simultaneous assessment of multiple drug candidates or concentrations, which is efficient and aligns with the "3Rs" principles (reduction, replacement, and refinement) of animal testing. nih.gov These systems are invaluable for studying complex biological processes such as tumor cell invasion, immune responses, and tissue-specific toxicity in a controlled, ex vivo setting. nih.govnih.gov
Table 2: Comparison of Biological Models for this compound Research
Model Type Key Features Advantages for this compound Studies Limitations Advanced 2D/3D Cell Cultures Monolayers, spheroids, organoids, peptide hydrogels. [4, 6] High-throughput screening, mechanistic pathway analysis, controlled environment, reproducibility. manchester.ac.uk Lack of native tissue architecture and systemic effects. Organotypic/Tissue Explant Models Intact tissue slices cultured ex vivo, preserving native architecture. cell.com High physiological relevance, preserves cell-cell interactions and ECM, useful for studying invasion and complex responses. [2, 3] Limited viability duration, lower throughput, potential for sample variability. cell.com Preclinical Animal Models Live animals (e.g., mice, rats) used to study systemic effects. [17, 18] Evaluates systemic pharmacokinetics, pharmacodynamics, and overall physiological response. nih.gov Physiological differences from humans, higher cost, ethical considerations. [17, 18]
Preclinical Animal Models for Pathway Validation and Mechanistic Delineation (e.g., using hyperpolarized 13C-oligopeptides)
Preclinical animal models remain a cornerstone for validating the therapeutic potential and understanding the systemic effects of novel compounds before human trials. [17, 22] They are essential for studying complex biological processes and predicting outcomes in a living system. To gain deeper mechanistic insights in vivo, advanced molecular imaging techniques are being integrated into these models.
One such cutting-edge technique is hyperpolarized 13C magnetic resonance imaging (MRI). This method utilizes a process called dissolution dynamic nuclear polarization (d-DNP) to dramatically increase the MRI signal of a 13C-labeled molecule by more than 10,000-fold. [1, 14] By synthesizing a version of this compound with a stable 13C isotope at a specific position, researchers can inject this hyperpolarized probe into an animal model and track its distribution, target engagement, and metabolic fate in real-time. nih.gov
This approach allows for the non-invasive, real-time investigation of dynamic metabolic and physiologic processes that were previously inaccessible to imaging. For example, following the injection of hyperpolarized [1-13C]-pyruvate, researchers can observe its conversion to lactate, providing a readout of glycolytic flux in tumors. Similarly, a hyperpolarized 13C-Oligopeptide-41 could be used to:
Visualize its accumulation in a target tissue (e.g., a tumor).
Monitor its cleavage or modification by specific enzymes in vivo. nih.gov
Assess how it alters metabolic pathways within the target tissue.
This technology provides a powerful tool for validating that this compound engages its intended pathway in vivo and for elucidating its mechanism of action at a whole-organism level, offering critical data for clinical translation. nih.gov
Table of Compounds
Compound Name This compound 13C-β-casomorphin-5 13C-glutathione [1-13C]-pyruvate [1-13C]-lactate Alanine (B10760859)
Future Directions and Emerging Research Avenues for Oligopeptide 41
Exploration of Novel Biological Roles and Therapeutic Targets beyond Current Knowledge
While Oligopeptide-41 is recognized for its hair growth-promoting effects by inhibiting DKK-1, its full biological activity spectrum is likely much broader and remains largely unexplored. rcihairscience.com Peptides are fundamental signaling molecules in a vast array of physiological processes, including immunity, stress response, and cellular growth. ijdvl.com Future investigations into this compound could unveil new therapeutic applications.
Emerging research on oligopeptides suggests potential roles in defense mechanisms against pathogens and in modulating inflammatory responses. nih.gov For instance, studies on cyanobacterial oligopeptides indicate their involvement in defense against fungal parasites. nih.gov This opens an avenue for investigating whether this compound possesses any inherent antimicrobial or anti-inflammatory properties, which could be beneficial for scalp health beyond just hair growth.
Furthermore, some oligopeptides have been shown to promote morphogenesis and wound healing. google.com Research could explore if this compound can influence tissue regeneration, particularly in the skin. This would involve screening its effects on key skin cells like keratinocytes and fibroblasts and its ability to stimulate the production of extracellular matrix components beyond its known effects on hair follicles. Investigating its interaction with signaling pathways other than the DKK-1 pathway, such as those involving transforming growth factor-beta (TGF-β) or various growth factors, could reveal novel therapeutic targets for skin aging and repair. mdpi.com
Table 1: Potential Areas for Novel Biological Role Exploration for this compound
| Research Area | Potential Biological Role | Rationale |
|---|---|---|
| Immunomodulation | Anti-inflammatory, Antimicrobial | Peptides often act as modulators of immunity and inflammation; this could be relevant for scalp conditions. ijdvl.com |
| Tissue Regeneration | Wound Healing, Skin Repair | Some oligopeptides demonstrate morphogenic and regenerative effects applicable to dermal and epidermal repair. google.com |
| Anti-Aging | Extracellular Matrix Synthesis | Exploring effects on collagen and elastin (B1584352) production in the broader dermis, not just the hair follicle. mdpi.com |
| Cellular Signaling | Modulation of New Pathways | Investigating interactions with signaling molecules beyond DKK-1, such as growth factors or other cytokines. medchemexpress.com |
Rational Design of this compound Analogs for Enhanced Mechanistic Probing
To better understand and improve the function of this compound, the rational design of its analogs is a crucial future step. This process involves systematically modifying the peptide's amino acid sequence to enhance specific properties like binding affinity, stability, or selectivity, and to elucidate its structure-activity relationship. frontiersin.org
Analog design can follow several strategies. One approach is amino acid substitution, where specific residues in the this compound sequence are replaced to probe their importance. For example, substituting amino acids at the binding interface with DKK-1 could identify key residues responsible for its inhibitory activity. Another strategy is the addition of "tags" or modifying the peptide's termini. Hydrophobic end-tagging, for instance, has been shown to boost the potency of some antimicrobial peptides by enhancing their interaction with cell membranes. nih.gov Similar modifications to this compound could improve its penetration into the scalp or its interaction with cellular targets.
These designed analogs would serve as powerful tools for mechanistic studies. By comparing the activity of different analogs, researchers can map the functional domains of the peptide, understand the chemical basis of its interaction with its targets, and potentially develop new versions with superior therapeutic efficacy or novel functions. frontiersin.org
Table 2: Strategies for Rational Design of this compound Analogs
| Design Strategy | Objective | Example Application for this compound |
|---|---|---|
| Alanine (B10760859) Scanning | Identify key functional residues | Systematically replace each amino acid with alanine to determine its contribution to DKK-1 binding. |
| Hydrophobic Tagging | Enhance membrane interaction/potency | Add hydrophobic stretches (e.g., Tryptophan) to the N- or C-terminus to improve skin penetration. nih.gov |
| Sequence Truncation | Determine the minimal active sequence | Create shorter versions of the peptide to identify the core sequence required for activity. |
| Cyclization | Improve stability and conformational rigidity | Introduce covalent bonds to create a cyclic structure, potentially increasing resistance to enzymatic degradation. frontiersin.org |
Development of Advanced Analytical Techniques for Real-Time this compound Monitoring
A significant challenge in peptide research is tracking the molecule within a biological system to understand its journey from application to target engagement. The development and application of advanced analytical techniques are essential for real-time monitoring of this compound's pharmacokinetics and pharmacodynamics.
Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) are powerful for quantifying peptides in complex biological samples. imtakt.com This could be used to measure the concentration of this compound in different layers of the skin after topical application. For real-time visualization, peptides can be labeled with fluorescent probes. This allows for techniques like fluorescence imaging to monitor the peptide's uptake by cells and its subcellular localization, providing direct insight into its mechanism of action. chinesechemsoc.org
Furthermore, advanced methods like asymmetric flow field-flow fractionation (AF4) can be employed to study the aggregation behavior of peptides, which is a critical factor for both efficacy and safety. rsc.org Applying these cutting-edge analytical tools to this compound will provide a much clearer picture of its behavior in biological environments, facilitating the development of more effective formulations and delivery systems.
Bioinformatic and Computational Frameworks for Predictive Oligopeptide Research
The fields of bioinformatics and computational chemistry offer powerful predictive tools that can significantly accelerate peptide research and development. researchgate.netfrontiersin.org For this compound, these in silico approaches can guide the rational design of analogs and predict new biological functions before undertaking costly and time-consuming lab experiments.
Molecular docking simulations can model the interaction between this compound and its known target, DKK-1, at the atomic level. This can help visualize the binding mode and predict how specific changes to the peptide's sequence might enhance this interaction. frontiersin.org Beyond its known target, computational frameworks can screen this compound against large databases of protein structures to identify potential new therapeutic targets.
Machine learning algorithms and quantitative structure-activity relationship (pQSAR) models can be trained on data from existing peptides to predict the biological activities of novel this compound analogs. frontiersin.org Databases like Peptipedia serve as valuable resources, consolidating information on thousands of peptides that can be used to identify patterns and predict functions. oup.com By leveraging these computational tools, research on this compound can become more targeted and efficient, rapidly generating hypotheses for experimental validation.
Table 3: Bioinformatic and Computational Tools for this compound Research
| Tool/Framework | Application for this compound | Expected Outcome |
|---|---|---|
| Molecular Docking | Simulate binding to DKK-1 and other proteins | Predict binding affinity and identify key interacting residues. frontiersin.org |
| Molecular Dynamics | Simulate peptide conformation in solution | Understand the structural stability and flexibility of the peptide. frontiersin.org |
| QSAR Modeling | Correlate peptide structure with activity | Predict the activity of new analogs based on their chemical properties. frontiersin.org |
| Peptide Databases | Mine for sequences with known functions | Identify homologous sequences to predict potential new biological roles for this compound. oup.com |
Addressing Research Challenges: Peptide Stability and Bioavailability for Mechanistic Studies
For any peptide to be effective, particularly in therapeutic contexts beyond topical applications, it must be stable in biological environments and able to reach its target site (bioavailability). Peptides are notoriously susceptible to degradation by proteases and can be sensitive to changes in pH and temperature. researchgate.netmdpi.com Their ability to cross biological barriers, like the skin or cell membranes, is also often limited. frontiersin.org
A primary focus of future research on this compound must be to characterize its stability and develop strategies to enhance it. This involves studying its degradation profile in the presence of skin enzymes and under various formulation conditions. researchgate.net
Several strategies can be employed to improve peptide stability and bioavailability. Chemical modifications, such as substituting L-amino acids with D-amino acids, cyclizing the peptide backbone, or attaching polyethylene (B3416737) glycol (PEGylation), can protect the peptide from enzymatic breakdown. frontiersin.org Advanced formulation strategies, such as encapsulating this compound in delivery systems like liposomes or nanoparticles, can also shield it from degradation and facilitate its transport across the stratum corneum of the skin. researchgate.net Overcoming these challenges is essential for conducting robust mechanistic studies and for unlocking the full therapeutic potential of this compound in future applications.
Q & A
Basic Research Questions
Q. What are the optimal parameters for synthesizing Oligopeptide-41 using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : SPPS involves sequential amino acid coupling on a resin matrix. Key parameters include resin type (e.g., Wang resin), coupling reagent efficiency (e.g., HBTU/HOBt), and deprotection time for Fmoc groups. Post-synthesis, cleavage from the resin using TFA/water/TIS (95:2.5:2.5) is critical. Purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity .
Q. How is this compound characterized for molecular weight and purity in academic studies?
- Methodological Answer : Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight. Purity is validated via HPLC retention time consistency and peak area analysis (>95%). Circular dichroism (CD) spectroscopy can assess secondary structure if functional folding is hypothesized .
Q. What factors influence the stability of this compound in experimental buffers?
- Methodological Answer : Stability depends on pH (optimal range: 6.5–7.5), temperature (4°C for short-term storage, -80°C for long-term), and protease inhibitors (e.g., EDTA, PMSF) in biological assays. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from batch-to-batch synthesis variability or assay conditions. Standardize peptide synthesis protocols (e.g., coupling efficiency >99% per cycle) and validate activity in multiple cell lines (e.g., HaCaT keratinocytes, primary fibroblasts) using dose-response curves. Cross-validate findings with orthogonal assays (e.g., ELISA for DKK-1 interaction vs. Western blot) .
Q. What experimental designs are recommended to study this compound’s interaction with DKK-1 in Wnt signaling pathways?
- Methodological Answer : Use co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to confirm direct binding. Quantify Wnt/β-catenin activation via luciferase reporter assays (e.g., TOPFlash). Include negative controls (scrambled peptide) and positive controls (recombinant DKK-1 inhibitors). For in vivo models, consider zebrafish embryos or murine dermal wound-healing assays .
Q. How can researchers address low reproducibility in this compound’s cell proliferation assays?
- Methodological Answer : Ensure consistent cell passage number (<20) and serum starvation prior to treatment. Use ATP-based viability assays (e.g., CellTiter-Glo) alongside EdU incorporation for DNA synthesis. Normalize data to cell count via Hoechst staining. Triplicate technical replicates and three independent biological replicates are mandatory .
Critical Considerations for Experimental Design
- Batch Variability : Always include a reference standard (e.g., commercially synthesized this compound) for inter-study comparisons.
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC protocols) .
- Data Transparency : Publish raw HPLC/MS data and full assay conditions in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
